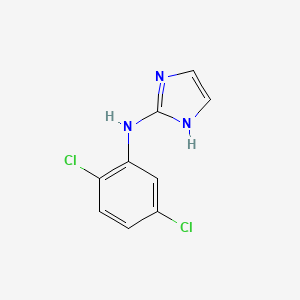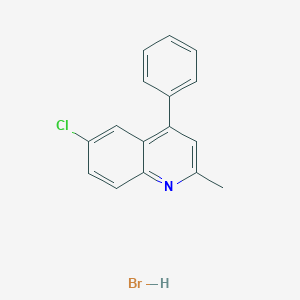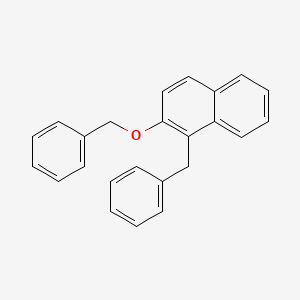
1-Benzyl-2-(benzyloxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(benzyloxy)naphthalene is an organic compound with the molecular formula C23H18O. It consists of a naphthalene ring substituted with a benzyloxy group at the second position and a benzyl group at the first position. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzyloxy)naphthalene can be synthesized through the Williamson Ether Synthesis. This method involves the deprotonation of an alcohol followed by a reaction with benzyl bromide. The use of sodium hydride (NaH) as a base is common for the deprotonation step . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-(benzyloxy)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, NaBH4
Substitution: Benzyl bromide, NaH, benzyl trichloroacetimidate
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Various benzylated products
Applications De Recherche Scientifique
1-Benzyl-2-(benzyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized as a sensitizer for thermal paper.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(benzyloxy)naphthalene involves interactions at the molecular level, particularly at the benzylic position. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations depending on the conditions . The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-Benzyloxy-1-naphthaldehyde
- 2-Benzyloxy-3-methoxy-naphthalene
- 2-Benzyloxy-3-hydroxynaphthalene
Comparison: 1-Benzyl-2-(benzyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
95391-89-2 |
|---|---|
Formule moléculaire |
C24H20O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-benzyl-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Clé InChI |
MQKVTKKONGZZRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
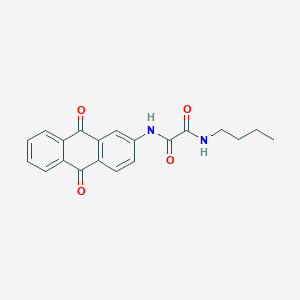

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
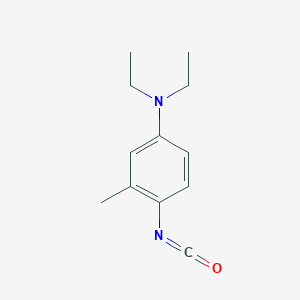
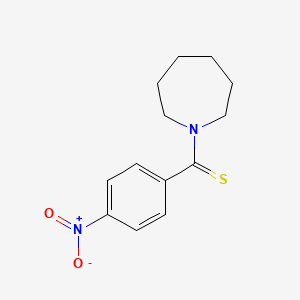

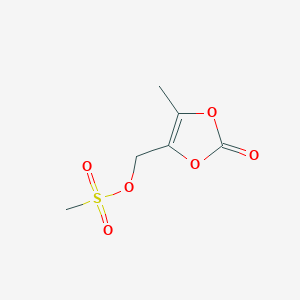
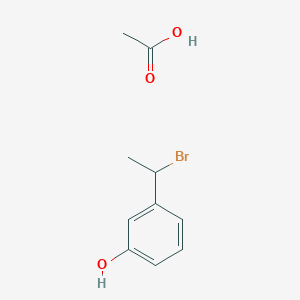
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
